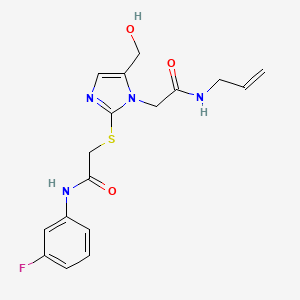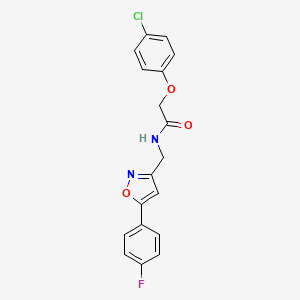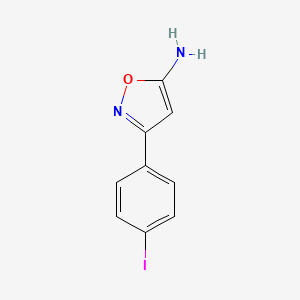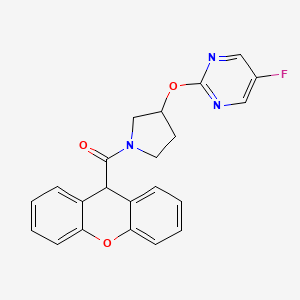![molecular formula C8H13FO B2760447 [3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol CAS No. 2287299-83-4](/img/structure/B2760447.png)
[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(2-Fluoroethyl)bicyclo[11 This compound contains a bicyclo[11
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where a fluorinated ethyl group is introduced to the bicyclo[1.1.1]pentane core. This can be achieved using reagents such as fluoroethyl halides under basic conditions. The final step often involves the reduction of an intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification process would be streamlined to ensure high purity of the final product, which is crucial for its applications in sensitive fields like pharmaceuticals.
Chemical Reactions Analysis
Types of Reactions
[3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to remove the hydroxyl group, potentially using reagents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, [3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol is studied for its unique structural properties and reactivity. Its rigid bicyclic structure makes it a valuable scaffold for designing new molecules with specific geometric constraints.
Biology
In biological research, this compound can be used as a probe to study the effects of rigid molecular frameworks on biological systems. Its fluorinated ethyl group can also be used in imaging studies, as fluorine-18 is a common isotope used in positron emission tomography (PET) scans.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may impart desirable pharmacokinetic properties, such as increased metabolic stability and improved binding affinity to certain biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific mechanical properties. Its rigid structure can contribute to the strength and durability of polymers and other materials.
Mechanism of Action
The mechanism of action of [3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorinated ethyl group can enhance binding affinity to certain enzymes or receptors by providing additional points of interaction.
Comparison with Similar Compounds
Similar Compounds
[3-(2-Chloroethyl)-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure but with a chlorine atom instead of fluorine.
[3-(2-Bromoethyl)-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure but with a bromine atom instead of fluorine.
[3-(2-Iodoethyl)-1-bicyclo[1.1.1]pentanyl]methanol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in [3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-yl]methanol imparts unique properties compared to its halogenated analogs. Fluorine is highly electronegative and can form strong hydrogen bonds, which can enhance the compound’s binding affinity to biological targets. Additionally, the fluorine atom can increase the metabolic stability of the compound, making it more resistant to enzymatic degradation.
Properties
IUPAC Name |
[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO/c9-2-1-7-3-8(4-7,5-7)6-10/h10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNKODPVGQFXJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2760364.png)
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2760365.png)

![5-Bromo-2-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2760368.png)
![2-{[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2760369.png)


![N-cyclohexyl-3-[1-({[(3-methylbutyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide](/img/structure/B2760372.png)
![N-(4-bromophenyl)-3-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2760373.png)

![1-[(2-Chloro-5-nitrophenyl)methyl]-4-methylpiperazine](/img/structure/B2760376.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[1-(2-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2760378.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2760381.png)

